REACTION_CXSMILES
|
C(N1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16](O)[CH:15]=2)C(O)C1)C1C=CC=CC=1.[Br:22][CH2:23]CCOC1CCCCO1.[C:33](=O)([O-])[O-].[K+].[K+].C(N1CCC(C2C=CC=C(OCCCOC3CCCCO3)C=2)C(O)C1)C1C=CC=CC=1>CC(C)=O.CCCCCC>[Br:22][CH2:23][C:13]1[CH:12]=[CH:11][C:14]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:33]=1 |f:2.3.4|
|
Name
|
(3RS,4RS)-1-benzyl-4-(3-hydroxy-phenyl)-piperidin-3-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C1=CC(=CC=C1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCOC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
(3RS,4RS)-1-benzyl-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidin-3-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C1=CC(=CC=C1)OCCCOC1OCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
there was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |